molecular formula C12H19NO4 B1406166 3-(Tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid CAS No. 1239421-67-0

3-(Tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid

Cat. No. B1406166
CAS RN: 1239421-67-0
M. Wt: 241.28 g/mol
InChI Key: BKMZZZVRNHEHLG-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of the bicyclo[4.1.0]heptane structure . Bicyclo[4.1.0]heptane is a type of organic compound with a specific three-dimensional structure .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of the bicyclic structure and various functional groups .


Chemical Reactions Analysis

The chemical reactions involving this compound could be complex and would depend on the specific conditions and reagents used .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure . For example, “(3R,6S)-5-(tert-Butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid” is a solid at room temperature .

Scientific Research Applications

Synthesis Techniques and Stereoisomer Production

  • The compound 3-(tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid, along with its stereoisomers, are synthesized through various innovative methods. One approach involved synthesizing all four stereoisomers of a closely related compound, 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. This method significantly shortened existing literature procedures for these unnatural amino acids and enabled the production of either pure cis or trans acid through simple reaction condition adjustments. Optical resolution was achieved through diastereomeric salt formation or chromatography on a chiral stationary phase (Bakonyi et al., 2013).

Chemical Process Development

  • In another study, a scalable synthesis of (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid was described, showcasing the importance of controlling stereoselectivity in cyclopropanation steps for the success of chemical processes (Gan et al., 2013). Additionally, there was a study on the full synthesis of 3-azabicyclo[4.1.0]heptane-1-carboxylic acid itself, highlighting its potential as a useful building block in medicinal chemistry due to its bicyclic nature and conformational constraints (Napolitano et al., 2010).

Application in Medicinal Chemistry

  • The use of 3-(tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid and its analogs in medicinal chemistry was also explored. An efficient route for synthesizing enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate was developed, which is crucial for producing kilogram amounts of the compound for medicinal applications. This process involved an innovative approach starting from commercially available chiral lactone and included an epimerization/hydrolysis step to avoid tedious purification (Maton et al., 2010).

Potential in Peptide-Based Drug Discovery

  • Azabicyclo[X.Y.0]alkane amino acids, including derivatives of 3-(tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid, are recognized as rigid dipeptide mimetics useful in peptide-based drug discovery. A study reported an efficient synthesis of such diastereomers, demonstrating their potential as building blocks for solid-phase synthesis in drug discovery (Mandal et al., 2005).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties . For example, “(3R,6S)-5-(tert-Butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid” has been classified with the signal word “Warning” and hazard statements H302, H315, H319, and H335 .

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, properties, and potential applications .

properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[4.1.0]heptane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-5-4-8-6-12(8,7-13)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKMZZZVRNHEHLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CC2(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid
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3-(Tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid
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3-(Tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid
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3-(Tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid
Reactant of Route 5
3-(Tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3-(Tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid

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